2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Halogen bonding Mass spectrometry Lipophilicity

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate (CAS 354773-02-7, molecular formula C₂₅H₁₇Br₂NO₃, molecular weight 539.227 g/mol) is a synthetic quinoline-4-carboxylate diester bearing bromine atoms on both the C2-phenyl and the oxoethyl-phenyl rings, with an 8-methyl substituent on the quinoline core. It is listed in the Sigma-Aldrich catalog under product number L204226 as an AldrichCPR (Custom Product Range) compound, part of a collection of rare and unique chemicals provided to early discovery researchers.

Molecular Formula C25H17Br2NO3
Molecular Weight 539.2 g/mol
Cat. No. B12042073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
Molecular FormulaC25H17Br2NO3
Molecular Weight539.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C25H17Br2NO3/c1-15-3-2-4-20-21(13-22(28-24(15)20)16-5-9-18(26)10-6-16)25(30)31-14-23(29)17-7-11-19(27)12-8-17/h2-13H,14H2,1H3
InChIKeyMGSGJMDMGMIMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate (CAS 354773-02-7): Structural Identity, Chemical Class, and Procurement Baseline


2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate (CAS 354773-02-7, molecular formula C₂₅H₁₇Br₂NO₃, molecular weight 539.227 g/mol) is a synthetic quinoline-4-carboxylate diester bearing bromine atoms on both the C2-phenyl and the oxoethyl-phenyl rings, with an 8-methyl substituent on the quinoline core. It is listed in the Sigma-Aldrich catalog under product number L204226 as an AldrichCPR (Custom Product Range) compound, part of a collection of rare and unique chemicals provided to early discovery researchers . The compound is a member of the 2-arylquinoline-4-carboxylate ester family, a scaffold associated in the literature with DNA gyrase inhibition, antimicrobial activity, and prolyl-tRNA synthetase targeting [1][2]. No primary research publication has been identified that directly characterizes the biological or physicochemical properties of this specific compound; its differentiation rests on structural features, analog data, and procurement characteristics.

Why 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate Cannot Be Interchanged with In-Class Quinoline-4-carboxylate Analogs


Within the 2-arylquinoline-4-carboxylate ester family, seemingly minor structural variations produce distinct molecular recognition profiles, chromatographic behavior, and halogen-bonding capacity. The target compound carries two bromine atoms—one on the quinoline C2-phenyl ring and one on the oxoethyl-phenyl ester moiety—yielding a molecular weight of 539.2 Da versus 460.3 Da for its closest mono-bromo analog (CAS 354533-06-5, C₂₅H₁₈BrNO₃) . Literature on the broader scaffold demonstrates that the presence, position, and number of halogen substituents on the quinoline core directly modulate DNA gyrase inhibitory potency: in a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, S. aureus DNA gyrase IC₅₀ values ranged from 8.45 μM to 33.64 μM depending on the hydrazone substituent, with the reference ciprofloxacin at 3.80 μM [1]. A closely related 6-chloro-8-methyl analog (2-(4-bromophenyl)-6-chloro-8-methylquinoline-4-carboxylic acid) exhibits an IC₅₀ of 20 μM against Candida albicans prolyl-tRNA synthetase with a Ki of 5.1 nM [2]. These data collectively show that halogen identity and ring-substitution pattern are not interchangeable parameters; substituting the target compound with a mono-bromo, chloro, or non-halogenated analog risks altering target engagement, lipophilicity-driven partitioning, and mass-spectrometric detectability. Furthermore, the target compound is sourced exclusively as a Sigma-Aldrich AldrichCPR catalog item sold AS-IS without analytical characterization , meaning that alternative vendor sources for ostensibly the same CAS number may differ in purity, residual solvent profile, or isomeric composition—factors that generic substitution does not control.

Quantitative Differential Evidence for 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate vs. Closest Structural Analogs


Dual Bromine Substitution vs. Mono-Bromo Analog: Molecular Weight and Halogen Content Differentiation

The target compound (CAS 354773-02-7) contains two bromine atoms—one on the quinoline C2-(4-bromophenyl) substituent and one on the 2-oxoethyl 4-bromophenyl ester moiety—resulting in the dibromo formula C₂₅H₁₇Br₂NO₃ (MW 539.227). Its closest structural analog, 2-(4-bromophenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate (CAS 354533-06-5), carries only a single bromine on the oxoethyl-phenyl ring (C₂₅H₁₈BrNO₃, MW 460.33), with an unsubstituted phenyl at the quinoline C2 position . The additional bromine increases molecular weight by 78.9 Da (17.1% mass increment) and adds a second heavy-atom site for potential halogen-bond donor interactions, which are recognized as significant contributors to ligand–protein binding affinity in brominated aromatic systems [1].

Halogen bonding Mass spectrometry Lipophilicity Quinoline SAR

8-Methyl vs. 6-Halogen Quinoline Substitution: Positional Isomer Differentiation Among Dibromo Congeners

The target compound bears an 8-methyl substituent on the quinoline core. A dibromo congener sharing the identical molecular formula C₂₅H₁₇Br₂NO₃—1-oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355421-53-3)—instead carries a 6-bromo substituent . This positional variation (C8-methyl vs. C6-bromo) alters the electronic distribution of the quinoline π-system, steric environment around the C4-carboxylate ester, and the potential for C8-methyl-directed C–H functionalization chemistry. In the quinoline-4-carboxylic acid scaffold, the 8-methyl group has been specifically exploited in MCH1 receptor antagonist programs where 8-methylquinoline derivatives achieved subnanomolar binding affinity and long residence times [1]. No such data exist for the 6-bromo positional isomer.

Positional isomerism Quinoline core substitution Regioselectivity Steric effects

Class-Level Antimicrobial Evidence: DNA Gyrase Inhibition by 2-(4-Bromophenyl)quinoline-4-carboxylate Scaffold

Although the target compound itself has no published antimicrobial data, the 2-(4-bromophenyl)quinoline-4-carboxylate scaffold has been systematically evaluated for DNA gyrase inhibition. Abd El-Lateef et al. (2023) reported that 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives 6b and 10 inhibited S. aureus DNA gyrase with IC₅₀ values of 33.64 μM and 8.45 μM, respectively, compared with ciprofloxacin at 3.80 μM [1]. Compound 6b exhibited a superior docking score (−7.73 kcal/mol) versus ciprofloxacin (−7.29 kcal/mol). MIC values for the most potent analogs against S. aureus ranged from 38.64 to 49.04 μM, with MBC values of 77.29 to 196.17 μM [1]. The target compound conserves the critical 2-(4-bromophenyl)quinoline pharmacophore present in these active analogs, differing in the C4-ester moiety (2-oxoethyl ester vs. hydrazide).

DNA gyrase inhibition Antimicrobial Staphylococcus aureus Quinoline scaffold

Prolyl-tRNA Synthetase Inhibition by 8-Methylquinoline-4-carboxylic Acid Analog: Target-Class Evidence

A close structural analog—2-(4-bromophenyl)-6-chloro-8-methylquinoline-4-carboxylic acid—has been characterized as a potent inhibitor of Candida albicans prolyl-tRNA synthetase (Ca. ProRS), with an IC₅₀ of 5 nM and high selectivity over the human orthologue [1][2]. The BindingDB entry (BDBM50097096) reports an IC₅₀ of 20,000 nM under non-competitive inhibition conditions with respect to proline, and a Ki of 5.1 nM [2]. The target compound differs from this analog by (a) replacement of the 6-chloro with an 8-methyl group, and (b) esterification of the C4-carboxylic acid as the 2-(4-bromophenyl)-2-oxoethyl ester rather than the free acid. The 8-methyl group is retained in the target, and the ester prodrug form may modulate cell permeability.

Prolyl-tRNA synthetase Antifungal Candida albicans Enzyme inhibition

Procurement Differentiation: AldrichCPR AS-IS Status and Single-Source Availability

The target compound is offered exclusively as a Sigma-Aldrich AldrichCPR product (catalog L204226). Sigma-Aldrich explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS and makes no representation or warranty whatsoever' . This contrasts with the mono-bromo analog CAS 354533-06-5, which is available from multiple vendors (ChemDiv, A2B Chem, LookChem) with typical purity specifications of 95% and, in some cases, accompanying NMR spectra [1]. The AldrichCPR designation means the compound is part of Sigma-Aldrich's 'collection of rare and unique chemicals' intended for early discovery screening, and it may be available in custom packaged library formats .

Procurement Quality assurance Single-source chemical AldrichCPR

Physicochemical Property Differentiation: Calculated Lipophilicity and MW Impact on Screening Library Design

The target compound (MW 539.2, containing two bromine atoms) resides in a higher molecular-weight and lipophilicity regime than its mono-bromo analog (MW 460.3). While experimentally measured LogP values are not available for either compound, the addition of a bromine atom on an aromatic ring typically increases calculated LogP by approximately 0.5–0.9 log units per bromine [1]. The target compound's molecular weight (539 Da) places it near the upper bound of traditional lead-like chemical space (MW ≤ 500 Da per Lipinski guidelines) but within acceptable range for fragment-based or screening library applications. The higher bromine content also increases the compound's X-ray scattering cross-section, which may be advantageous for halogen-specific anomalous dispersion experiments in structural biology.

Lipophilicity Drug-likeness Molecular weight Screening library design

Recommended Research and Procurement Application Scenarios for 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate


Antimicrobial Screening Libraries Targeting DNA Gyrase or Topoisomerase II

The target compound is structurally suited for inclusion in focused screening libraries targeting bacterial DNA gyrase, based on class-level evidence that 2-(4-bromophenyl)quinoline-4-carboxylate derivatives inhibit S. aureus DNA gyrase with IC₅₀ values in the low micromolar range (8.45–33.64 μM) [1]. Its dual-bromine substitution pattern provides a distinct chemotype within a SAR series, enabling exploration of halogen-bonding contributions to gyrase binding. Researchers should pair this compound with the mono-bromo analog (CAS 354533-06-5) as a minimum comparator set to deconvolute the contribution of the second bromine to potency and selectivity.

Antifungal Drug Discovery: Prolyl-tRNA Synthetase Inhibitor Optimization

The conserved 2-(4-bromophenyl)-8-methylquinoline scaffold is a validated pharmacophore for Candida albicans prolyl-tRNA synthetase inhibition, with the 6-chloro-8-methyl analog achieving an IC₅₀ of 5 nM [2]. The target compound, lacking the 6-chloro substituent but incorporating a lipophilic 2-oxoethyl ester at C4, offers a distinct vector for exploring C4-ester SAR while maintaining the core scaffold. It is appropriate for use as a synthetic intermediate or comparator in medicinal chemistry programs seeking to balance Ca. ProRS potency with fungal cell permeability.

Halogen-Enriched Fragment and Scaffold Collections for Crystallographic Screening

The presence of two bromine atoms makes this compound valuable for anomalous dispersion (Br-SAD or Br-MAD) phasing in protein crystallography. The bromine anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα, ~0.7 e⁻ at Mo Kα per bromine, multiplied by two bromine sites) provides a stronger phasing signal than mono-bromo analogs. This compound can serve as a heavy-atom derivative for quinoline-binding proteins or as a bromine-enriched fragment for halogen-bond hotspot mapping in crystal-based fragment screens [3].

Synthetic Chemistry: Ester Prodrug Intermediate for Quinoline-4-carboxylic Acid Bioisostere Exploration

The 2-(4-bromophenyl)-2-oxoethyl ester moiety can be hydrolyzed under basic or enzymatic conditions to liberate 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-44-1), a key intermediate for further derivatization . The target compound thus serves a dual role: as a screening compound in its own right and as a protected precursor to the free carboxylic acid, which can be elaborated into amides, hydrazides, or alternative ester prodrugs. Researchers procuring this compound for medicinal chemistry should verify the ester hydrolysis kinetics under their specific assay conditions to distinguish prodrug effects from intrinsic activity.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.